molecular formula C7H9N3O4 B8676864 ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate

ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate

Cat. No. B8676864
M. Wt: 199.16 g/mol
InChI Key: WUXFNUFFOCOHGY-UHFFFAOYSA-N
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Patent
US05665329

Procedure details

Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate was suspended in 1N NaOH (100 mL) and stirred at room temperature until it turned into a clear solution. The solution was cooled in an ice-bath and neutralized to pH~2 to give a white precipitate. The solid was filtered and washed with water (3×25 mL). Yield: 11.5 g (97%). MS: 189 (M+NH4)+, 172 (M+H)+, 170 (M-H)-. 1H NMR (DMSO-d6) δ5.22 [s, 2H, C H2 -(2-nitroimidazole)], 7.22 and 7.65 (s, 2H, 2-nitroimidazolyl- H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][C:10]([O:12]CC)=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2]>[OH-].[Na+]>[N+:1]([C:4]1[N:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (3×25 mL)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.